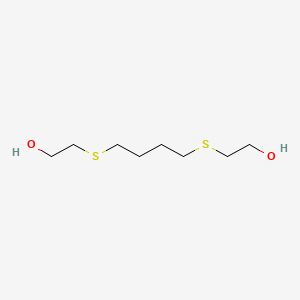

1,4-Bis(2-hydroxyethylthio)butane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORJWQPDKXQQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCSCCO)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225255 | |

| Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-93-6 | |

| Record name | 1,4-Bis(2-hydroxyethylthio)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[butane-1,4-diylbis(thio)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Ligand Properties of 1,4 Bis 2 Hydroxyethylthio Butane

Exploration of 1,4-Bis(2-hydroxyethylthio)butane as a Ligand

The unique combination of donor atoms and structural flexibility defines the potential of 1,4-Bis(2-hydroxyethylthio)butane as a chelating agent. Its interactions with metal centers are governed by the interplay of these features.

1,4-Bis(2-hydroxyethylthio)butane is a potentially tetradentate ligand, capable of binding to a metal center through its two thioether sulfur atoms and two terminal hydroxyl oxygen atoms. The presence of both soft (sulfur) and hard (oxygen) donor atoms allows it to coordinate with a variety of metal ions, according to Hard and Soft Acid and Base (HSAB) theory. Transition metals, which are often intermediate Lewis acids, can readily form bonds with both donor types.

The flexibility of the butane (B89635) and ethyl chains enables the ligand to form stable five- or six-membered chelate rings, which are entropically favored. Depending on the geometric requirements of the metal ion, the ligand could coordinate in several ways:

S,S'-bidentate: Utilizing only the two sulfur atoms, typical for soft metal ions like Ag(I) or Pd(II).

O,O'-bidentate: Using the two oxygen atoms, which would require significant folding of the ligand.

S,O-bidentate: Involving one sulfur and one oxygen atom.

S,S',O,O'-tetradentate: Wrapping around a single metal center to form a mononuclear complex. The ligand would occupy four coordination sites, leading to stable geometries such as octahedral or square planar, depending on the metal ion and the presence of other co-ligands.

Bridging Ligand: The ligand can bridge two or more metal centers, with the sulfur and oxygen atoms coordinating to different metals, leading to the formation of coordination polymers.

Table 1: Potential Donor Atom Interactions of 1,4-Bis(2-hydroxyethylthio)butane

| Donor Atoms Involved | Potential Coordination Mode | Favored Metal Ion Type (HSAB) | Resulting Structure |

|---|---|---|---|

| S, S' | Bidentate Chelating | Soft | Mononuclear Complex |

| O, O' | Bidentate Chelating | Hard | Mononuclear Complex |

| S, S', O, O' | Tetradentate Chelating | Intermediate / Hard | Mononuclear Complex |

| S (to M1), S' (to M2) | Bidentate Bridging | Soft | Polynuclear Complex / Polymer |

| S, O (to M1), S', O' (to M2) | Tetradentate Bridging | Intermediate / Hard | Polynuclear Complex / Polymer |

The conformation adopted by 1,4-Bis(2-hydroxyethylthio)butane upon coordination is influenced by both steric and electronic effects.

Electronic Factors: The thioether sulfur atoms are effective σ-donors, and the hydroxyl oxygen atoms also contribute electron density to the metal center. The electron-donating nature of these groups can influence the electronic structure and redox properties of the resulting metal complex. Studies on similar sulfur-based ligands have shown that substitutions on the organic linker can modulate electronic factors to fine-tune the properties of metal-organic materials. rsc.org

Steric Factors: The flexible four-carbon butane chain allows the ligand to adopt various conformations to minimize steric hindrance and accommodate the preferred coordination geometry of a metal ion. The rotational freedom around the C-C and C-S bonds allows the two S,O-chelating arms to position themselves independently. This flexibility can lead to the formation of large-ring metallacycles when bridging metal centers, as seen with the analogous ligand 1,4-bis(phenylthio)butane. nih.gov However, significant steric constraints can lead to more complicated effects on electronic structure than would be expected from simple donation. rsc.org

The coordinating behavior of 1,4-Bis(2-hydroxyethylthio)butane can be contextualized by comparing it to other, more extensively studied ligands.

Dithioether Ligands: Compared to a simple dithioether like 1,4-bis(phenylthio)butane, the addition of hydroxyl groups in 1,4-Bis(2-hydroxyethylthio)butane introduces harder donor sites and the potential for hydrogen bonding. While 1,4-bis(phenylthio)butane acts as a flexible S,S'-donor to form two-dimensional coordination polymers with Ag(I), nih.gov the hydroxyl groups on 1,4-Bis(2-hydroxyethylthio)butane could lead to different structural motifs, potentially favoring discrete mononuclear complexes or three-dimensional frameworks stabilized by hydrogen bonds.

Thioether-Alcohol Ligands: The combination of thioether and alcohol functionalities is common in multidentate ligands. The interplay between the soft sulfur and hard oxygen donors often results in hemilabile behavior, where one type of donor (usually oxygen) can dissociate and re-associate, opening up a coordination site for catalysis or substrate binding.

Related Systems: Research on ligands like 1,4-bis-(benzimidazole-2-thio)butane shows that the butane spacer facilitates the formation of 1:1 metal-to-ligand complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II), resulting in tetrahedral and square planar geometries. isca.me This suggests that the butane backbone in 1,4-Bis(2-hydroxyethylthio)butane is of an appropriate length to chelate a single metal ion effectively.

Table 2: Comparison of 1,4-Bis(2-hydroxyethylthio)butane with Related Ligands

| Ligand | Donor Atoms | Key Structural Feature | Typical Coordination Behavior |

|---|---|---|---|

| 1,4-Bis(2-hydroxyethylthio)butane | S, S', O, O' | Flexible butane chain, terminal hydroxyls | Potentially tetradentate, chelating, or bridging |

| 1,4-Bis(phenylthio)butane | S, S' | Flexible butane chain, bulky phenyl groups | Forms 2D coordination polymers with Ag(I) nih.gov |

| 1,4-Bis-(benzimidazole-2-thio)butane | N, N', S, S' | Rigid benzimidazole (B57391) groups | Forms 1:1 complexes with transition metals isca.me |

Materials Science Applications and Surface Chemistry Derived from 1,4 Bis 2 Hydroxyethylthio Butane

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The study of alkanethiols on noble metals is a cornerstone of this field, providing a method to precisely control the chemical and physical properties of interfaces.

The adsorption of organosulfur compounds, particularly thiols, on noble metal surfaces like gold, platinum, and palladium is a well-established phenomenon driven by the strong affinity between sulfur and the metal. sigmaaldrich.commdpi.com The interaction between gold and the sulfur atoms of thiol molecules is robust, with a bond strength estimated to be around 45 kcal/mol, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.com This process is the primary driving force for the self-assembly of molecules like 1,4-Bis(2-hydroxyethylthio)butane on these surfaces.

Unlike simple alkanethiols which have a single sulfur headgroup, 1,4-Bis(2-hydroxyethylthio)butane contains two thioether groups. This bifunctional characteristic significantly influences its adsorption behavior. The two sulfur atoms can act as bidentate ligands, leading to a chelating effect on the gold surface. This chelation is known to enhance the stability of the resulting monolayer compared to those formed from monodentate alkanethiols. The molecule can adsorb in various conformations:

Lying Down: The entire molecule lies flat on the surface, with both sulfur atoms binding to the gold substrate.

Looping: Both sulfur atoms bind to the surface, creating a loop structure with the butane (B89635) backbone and the hydroxyethyl (B10761427) groups extending away from the surface.

Bridging: The molecule can potentially bridge two different gold surfaces or nanoparticles, a property useful in the directed assembly of nanostructures.

The presence of the terminal hydroxyl (-OH) groups imparts a hydrophilic character to the exposed surface of the monolayer, modifying the wettability and providing reactive sites for further chemical functionalization.

The structure of the adlayer formed by 1,4-Bis(2-hydroxyethylthio)butane on a metal surface is critical to its function. Researchers employ a suite of surface-sensitive analytical techniques to probe the molecular arrangement, packing density, and chemical state of these monolayers.

| Characterization Technique | Information Obtained |

| Scanning Tunneling Microscopy (STM) | Provides real-space images of the monolayer with atomic or molecular resolution, revealing the packing arrangement and surface defects. rsc.org |

| Atomic Force Microscopy (AFM) | Maps the surface topography and can be used to measure mechanical properties like adhesion and friction. It is also used to study the effect of the monolayer on surface wettability. nih.gov |

| Contact Angle Goniometry | Measures the surface wettability, which is directly related to the chemical nature of the exposed functional groups. A hydrophilic surface, expected from the -OH groups of 1,4-Bis(2-hydroxyethylthio)butane, would exhibit a low water contact angle. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present on the surface and provides information about the conformational order of the alkyl chains within the monolayer. nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface and the chemical state of the elements, confirming the S-Au bond formation and the presence of oxygen from the hydroxyl groups. |

For 1,4-Bis(2-hydroxyethylthio)butane, characterization would likely reveal a densely packed monolayer. The orientation of the molecules would be influenced by preparation conditions, with the terminal hydroxyl groups dictating the interfacial energy.

The quality, stability, and morphology of the resulting SAM are not solely dependent on the molecule itself but are also influenced by several external factors during the assembly process.

| Factor | Influence on SAM Formation |

| Solvent Choice | The solubility of the molecule and its interaction with the solvent affect the adsorption kinetics and the final packing of the monolayer. Solvents like ethanol (B145695) are commonly used for alkanethiols. nih.gov |

| Concentration | The concentration of the thiol solution influences the rate of monolayer formation and can affect the density and order of the final structure. |

| Temperature | Temperature affects the adsorption kinetics and the thermal energy of the molecules, which can influence the ordering process and help in the removal of defects. mdpi.com |

| Substrate Quality | The cleanliness, flatness, and crystallinity of the noble metal substrate are crucial for the formation of a well-ordered, large-domain SAM. |

| Immersion Time | Sufficient time is required for the molecules to adsorb, diffuse on the surface, and organize into a thermodynamically stable, low-energy configuration. |

| Purity of Thiol | Contaminants can co-adsorb on the surface, introducing defects and disrupting the long-range order of the monolayer. sigmaaldrich.com |

The bidentate nature of 1,4-Bis(2-hydroxyethylthio)butane is expected to confer enhanced thermal and chemical stability to the SAM compared to monolayers formed from analogous monofunctional thiols due to the chelating effect. uh.edu

Integration into Polymeric Architectures

The dual functionality of 1,4-Bis(2-hydroxyethylthio)butane makes it a valuable component in polymer chemistry, where it can be incorporated into polymer backbones or used to create cross-linked networks.

With two terminal hydroxyl groups, 1,4-Bis(2-hydroxyethylthio)butane can act as a diol monomer in step-growth polymerization reactions. Its flexible thioether-containing backbone can impart unique properties to the resulting polymers, such as improved flexibility, adhesion, and refractive index.

As a monomer, it can be used in the synthesis of:

Polyesters: By reacting with dicarboxylic acids or their derivatives.

Polyurethanes: By reacting with diisocyanates, where it can function as a chain extender to modify the physical and mechanical properties of polyurethane elastomers. lookchem.com

As a cross-linking agent, the molecule can be used to link polymer chains together, forming a three-dimensional network. This is crucial in the production of materials like adhesives, sealants, and coatings, where cross-linking leads to enhanced strength, chemical resistance, and thermal stability. lookchem.comthermofisher.com

| Role in Polymer Synthesis | Polymer Type / Application | Function |

| Monomer (Diol) | Polyesters, Polyurethanes | Forms the main polymer chain, introducing flexibility and sulfur atoms into the backbone. |

| Chain Extender | Polyurethane Elastomers | Modifies the soft segment of the polymer, influencing its mechanical properties. lookchem.com |

| Cross-linking Agent | Adhesives, Sealants, Coatings | Creates a network structure, improving the material's durability and chemical resistance. lookchem.com |

The polymerization reactions involving 1,4-Bis(2-hydroxyethylthio)butane are primarily driven by the reactivity of its two hydroxyl groups. These groups can participate in step-growth polymerization, a mechanism where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains.

Polyesterification: The hydroxyl groups react with carboxylic acid groups in a condensation reaction, eliminating a molecule of water with each step to form an ester linkage. This process is typically catalyzed by an acid.

Polyurethane Formation: The hydroxyl groups undergo an addition reaction with isocyanate groups. This reaction is highly efficient and does not produce a small molecule byproduct. The resulting urethane (B1682113) linkage is a key component of polyurethane materials.

While the thioether (-S-) linkages in the backbone are generally less reactive than the hydroxyl groups under typical polymerization conditions, they are not inert. They can be oxidized to form sulfoxides or sulfones, a reaction that can be used to post-modify the polymer's properties, such as its polarity and solubility. The presence of these sulfur atoms can also enhance the polymer's affinity for certain metal surfaces, improving adhesion.

Modification of Polymer Networks for Specific Material Characteristics

1,4-Bis(2-hydroxyethylthio)butane serves as a valuable crosslinking agent and chain extender in the synthesis of polymer networks, notably in polyurethanes, to enhance their physical and mechanical properties. Its bifunctional nature, possessing two hydroxyl (-OH) groups and two thioether linkages, allows for the creation of well-defined network structures with tailored characteristics. The incorporation of this dithiol into a polymer matrix introduces flexible thioether linkages and polar hydroxyl groups, which can significantly influence the material's performance.

The primary role of 1,4-Bis(2-hydroxyethylthio)butane in polyurethane synthesis is to react with isocyanate groups, leading to the formation of urethane linkages. This process can either extend the polymer chains or create crosslinks between them, depending on the stoichiometry and the other reactants used. The resulting network structure exhibits a modified morphology and intermolecular interactions, which in turn affect the macroscopic properties of the material.

Research in this area focuses on correlating the concentration of 1,4-Bis(2-hydroxyethylthio)butane with changes in the thermal and mechanical properties of the resulting polymers. For instance, an increase in the crosslinking density, achieved by incorporating higher amounts of this compound, typically leads to an increase in the glass transition temperature (Tg), tensile strength, and modulus of the material. Conversely, properties such as elongation at break may decrease with higher crosslink densities.

Table 1: Illustrative Impact of a Diol Crosslinker on Polyurethane Mechanical Properties

| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| 0 | 25 | 300 | 600 | 35 |

| 5 | 35 | 450 | 450 | 45 |

| 10 | 45 | 600 | 300 | 55 |

| 15 | 52 | 750 | 200 | 65 |

Design of Functional Surfaces

The unique chemical structure of 1,4-Bis(2-hydroxyethylthio)butane, featuring both hydroxyl and thiol functionalities, makes it a promising candidate for the design and fabrication of functional surfaces with tailored properties. These functional groups can participate in a variety of surface modification reactions, enabling the covalent attachment of this molecule to various substrates.

Tailoring Surface Properties for Adhesion and Wettability Studies

The modification of a surface with 1,4-Bis(2-hydroxyethylthio)butane can significantly alter its properties, particularly its adhesion and wettability. The introduction of polar hydroxyl groups and thioether linkages can increase the surface energy of a typically non-polar substrate.

Wettability is governed by the surface energy of the material. A higher surface energy generally leads to a lower contact angle with water, indicating a more hydrophilic surface. The hydroxyl groups of 1,4-Bis(2-hydroxyethylthio)butane are capable of forming hydrogen bonds with water molecules, thereby increasing the hydrophilicity of the modified surface. The thioether groups also contribute to an increase in surface polarity.

Table 2: Representative Contact Angle Data for Modified Polymer Surfaces

| Surface | Water Contact Angle (°) | Surface Energy (mN/m) |

| Unmodified Polystyrene | 90 | 40 |

| Amine-Functionalized Polystyrene | 65 | 55 |

| Hydroxyl-Functionalized Polystyrene | 50 | 65 |

Note: This table illustrates the general effect of introducing polar functional groups on the wettability of a polymer surface. Specific data for surfaces modified with 1,4-Bis(2-hydroxyethylthio)butane is not available in the searched literature.

Improved adhesion is another key benefit of modifying surfaces with functional molecules like 1,4-Bis(2-hydroxyethylthio)butane. The hydroxyl groups can act as anchor points for adhesives or coatings through the formation of covalent bonds or strong intermolecular interactions such as hydrogen bonding. This enhanced interfacial adhesion is critical in applications such as coatings, composites, and biomedical implants.

Development of Platforms for Chemical Sensing (Material Aspects)

The functional groups present in 1,4-Bis(2-hydroxyethylthio)butane make it a potentially useful material for the development of chemical sensing platforms. Thiol-functionalized materials are widely employed in the fabrication of sensors for the detection of various analytes, including heavy metal ions and biomolecules.

The sulfur atoms in the thioether linkages of 1,4-Bis(2-hydroxyethylthio)butane can exhibit a strong affinity for heavy metal ions such as mercury, lead, and cadmium. A surface functionalized with this compound could therefore be used to pre-concentrate these ions, enhancing the sensitivity of a detection system.

Furthermore, the hydroxyl groups can be further modified to immobilize specific recognition elements, such as enzymes, antibodies, or DNA strands, for the development of highly selective biosensors. For example, the hydroxyl groups could be reacted with a linker molecule that can then bind to a biological receptor.

The general principle involves the interaction of the target analyte with the functionalized surface, which leads to a measurable change in a physical property, such as electrical conductivity, optical absorbance, or fluorescence. While no specific studies were found detailing the use of 1,4-Bis(2-hydroxyethylthio)butane in chemical sensors, its chemical properties align well with the requirements for materials used in this field.

Spectroscopic and Structural Characterization of 1,4 Bis 2 Hydroxyethylthio Butane

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and skeletal vibrations within a molecule. For 1,4-Bis(2-hydroxyethylthio)butane, these methods would confirm the presence of O-H, C-S, and C-O bonds, as well as the hydrocarbon backbone.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of 1,4-Bis(2-hydroxyethylthio)butane is predicted to exhibit several key absorption bands corresponding to its specific functional groups.

A broad and prominent absorption band is anticipated in the region of 3550-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol moieties.

The C-H stretching vibrations of the aliphatic butane (B89635) and ethyl groups are expected to appear in the range of 3000-2850 cm⁻¹ . Specifically, asymmetric and symmetric stretching of the CH₂ groups will contribute to this region.

The C-O stretching vibration of the primary alcohol groups will likely be observed as a strong peak around 1050 cm⁻¹ . The C-S stretching vibration of the thioether linkages is generally weaker and appears in the region of 700-600 cm⁻¹ .

Other significant vibrations include the CH₂ bending (scissoring) vibrations around 1465 cm⁻¹ and the O-H bending vibrations, which can appear as a broad absorption near 1350-1260 cm⁻¹ .

Table 1: Predicted Infrared (IR) Absorption Bands for 1,4-Bis(2-hydroxyethylthio)butane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3000-2850 | C-H stretch | Alkane (-CH₂-) |

| 1465 | C-H bend (scissoring) | Alkane (-CH₂-) |

| 1350-1260 | O-H bend | Alcohol (-OH) |

| 1050 | C-O stretch | Primary Alcohol |

| 700-600 | C-S stretch | Thioether (-S-) |

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for analyzing the skeletal vibrations of the carbon backbone and the C-S bonds, which often give rise to strong Raman signals.

The C-S stretching vibrations, which are weak in the IR spectrum, are expected to produce more intense and well-defined peaks in the Raman spectrum, typically in the 700-600 cm⁻¹ region. This makes Raman spectroscopy a valuable tool for confirming the presence of the thioether linkages.

Furthermore, the C-C stretching vibrations of the butane backbone would be clearly visible in the Raman spectrum, generally appearing in the 1100-800 cm⁻¹ range. Analysis of the low-frequency region of the Raman spectrum could also provide information about the conformational isomers (e.g., anti and gauche) of the flexible butane chain. Different conformers would exhibit distinct vibrational modes, and their relative intensities could offer insights into the most stable conformations of the molecule in a given state.

Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift Analysis

The ¹H NMR spectrum of 1,4-Bis(2-hydroxyethylthio)butane would provide a map of the different proton environments in the molecule. Due to the symmetry of the molecule, a relatively simple spectrum is expected.

The protons of the hydroxyl groups (-OH) would likely appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent, but typically in the range of 1-5 ppm .

The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) are expected to resonate as a triplet around 3.7 ppm . The splitting into a triplet would be due to coupling with the adjacent methylene protons of the ethylthio group.

The methylene protons adjacent to the sulfur atom (-S-CH₂-CH₂-OH) are predicted to appear as a triplet around 2.7 ppm .

The four protons of the two central methylene groups of the butane chain (-S-CH₂-CH₂-CH₂-CH₂-S-) are chemically equivalent and are expected to produce a multiplet around 1.7 ppm . The protons of the two methylene groups attached to the sulfur atoms in the butane chain (-S-CH₂-CH₂-) would likely appear as a multiplet around 2.6 ppm .

Table 2: Predicted ¹H NMR Chemical Shifts for 1,4-Bis(2-hydroxyethylthio)butane

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | 1-5 | broad singlet |

| -CH₂-OH | ~3.7 | triplet |

| -S-CH₂-CH₂-OH | ~2.7 | triplet |

| -S-CH₂-CH₂- | ~2.6 | multiplet |

| -CH₂-CH₂- (central butane) | ~1.7 | multiplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected.

The carbon atom of the methylene group attached to the hydroxyl group (-CH₂-OH) would appear in the downfield region for sp³ carbons, around 60-65 ppm .

The carbon atom of the methylene group attached to the sulfur atom in the ethylthio moiety (-S-CH₂-CH₂-OH) is predicted to resonate at approximately 35-40 ppm .

The carbon atoms of the butane chain would give rise to two signals. The carbons directly bonded to the sulfur atoms (-S-CH₂-CH₂-) are expected around 30-35 ppm , while the two central carbons (-CH₂-CH₂-) would appear further upfield, around 28-32 ppm .

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,4-Bis(2-hydroxyethylthio)butane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂-OH | ~60-65 |

| -S-CH₂-CH₂-OH | ~35-40 |

| -S-CH₂-CH₂- | ~30-35 |

| -CH₂-CH₂- (central butane) | ~28-32 |

Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would be used to establish the correlations between adjacent protons. For example, it would show a cross-peak between the protons of the -CH₂-OH group and the -S-CH₂- group of the ethylthio moiety, confirming their connectivity. Similarly, correlations between the different methylene groups of the butane chain would be observed.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would be employed to correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural characterization of 1,4-Bis(2-hydroxyethylthio)butane can be achieved.

Mass spectrometry is a pivotal analytical technique for the structural elucidation and confirmation of molecular mass of chemical compounds. In the case of 1,4-Bis(2-hydroxyethylthio)butane, mass spectrometry provides unequivocal evidence of its molecular weight and offers insights into its structural features through the analysis of its fragmentation patterns. Different ionization techniques can be employed to garner this information, each providing unique and complementary data.

Electron Ionization (EI) Mass Spectrometry

The molecular ion of 1,4-Bis(2-hydroxyethylthio)butane (C₈H₁₈O₂S₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation pathways would likely involve:

α-Cleavage: Fission of the C-S bond and C-C bonds adjacent to the sulfur atoms is a common fragmentation route for thioethers. This would lead to the formation of various sulfur-containing fragment ions.

Cleavage of the Butane Chain: The central C₄H₈ moiety can undergo fragmentation, leading to ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

Loss of Water: The presence of hydroxyl groups makes the loss of one or more water molecules (H₂O) from the molecular ion or fragment ions a highly probable event, particularly under the high-energy conditions of EI.

McLafferty Rearrangement: If sterically feasible, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the hydrocarbon chain to a sulfur or oxygen atom, followed by cleavage.

A plausible fragmentation pattern would likely show prominent peaks corresponding to the loss of a hydroxyethyl (B10761427) group (•CH₂CH₂OH), a hydroxyethylthio group (•SCH₂CH₂OH), and fragments arising from cleavage within the butane backbone.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of 1,4-Bis(2-hydroxyethylthio)butane

| Fragment Ion | Proposed Structure |

| [M - H₂O]⁺˙ | C₈H₁₆O₁S₂ |

| [M - CH₂CH₂OH]⁺ | C₆H₁₃OS₂ |

| [M - SCH₂CH₂OH]⁺ | C₆H₁₃O |

| [CH₂CH₂SCH₂CH₂]⁺ | C₄H₈S |

| [CH₂CH₂OH]⁺ | C₂H₅O |

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like 1,4-Bis(2-hydroxyethylthio)butane. In contrast to EI, ESI typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺), with minimal fragmentation. This makes it an excellent method for confirming the molecular weight of the compound with high accuracy.

For 1,4-Bis(2-hydroxyethylthio)butane, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at m/z 211.0821. The formation of sodium and potassium adducts is also common, which would appear at m/z 233.0640 and m/z 249.0379, respectively. The high resolution and accuracy of modern ESI mass spectrometers allow for the confident determination of the elemental composition of the parent ion.

Other soft ionization techniques such as Chemical Ionization (CI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be employed. CI, using a reagent gas like methane (B114726) or ammonia, would also be expected to produce a strong signal for the protonated molecule with controlled fragmentation. MALDI, while more commonly used for much larger molecules, could potentially be used, especially if the compound is co-crystallized with a suitable matrix.

Table 2: Predicted m/z Values for Adducts of 1,4-Bis(2-hydroxyethylthio)butane in ESI-MS

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₉O₂S₂⁺ | 211.0821 |

| [M+Na]⁺ | C₈H₁₈O₂S₂Na⁺ | 233.0640 |

| [M+K]⁺ | C₈H₁₈O₂S₂K⁺ | 249.0379 |

| [M+NH₄]⁺ | C₈H₂₂NO₂S₂⁺ | 228.1087 |

Fragmentation Mechanism Elucidation for Derivatives

To enhance detectability or to introduce specific fragmentation patterns for analytical purposes, 1,4-Bis(2-hydroxyethylthio)butane can be chemically derivatized. Common derivatization strategies for hydroxyl and thiol groups include silylation, acylation, or alkylation. The fragmentation mechanisms of these derivatives in mass spectrometry provide valuable structural information.

For instance, silylation of the two hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a di-TMS ether derivative. In EI-MS, this derivative would exhibit characteristic fragmentation patterns involving the loss of a methyl group (•CH₃) from a TMS group to give a stable [M-15]⁺ ion, and the loss of a trimethylsilanol (B90980) group ((CH₃)₃SiOH).

Acylation, for example with acetic anhydride, would form a di-ester. The EI mass spectrum of this derivative would likely show fragment ions corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

The elucidation of these fragmentation mechanisms is typically achieved through tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the establishment of clear fragmentation pathways and the unambiguous identification of the compound's structure. By comparing the fragmentation of the derivatized and underivatized compound, the sites of modification can be confirmed.

Table 3: Common Derivatizing Agents and Expected Fragmentation Behavior

| Derivatizing Agent | Functional Group Targeted | Expected Fragmentation Behavior of Derivative |

| BSTFA | Hydroxyl | Loss of •CH₃, (CH₃)₃SiOH |

| Acetic Anhydride | Hydroxyl | Loss of CH₂=C=O, •COCH₃ |

| Iodoacetamide | Thiol | Characteristic fragments from the alkylated sulfur |

Theoretical and Computational Investigations on 1,4 Bis 2 Hydroxyethylthio Butane

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic environment, predict molecular geometry, and offer insights into chemical reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1,4-Bis(2-hydroxyethylthio)butane would focus on solving the Kohn-Sham equations for the molecule to determine its ground-state electron density and, from that, its total energy and other electronic properties.

The electronic structure of a molecule dictates its physical and chemical properties. For 1,4-Bis(2-hydroxyethylthio)butane, DFT can be used to calculate key electronic properties such as the distribution of electron density, the nature of chemical bonds, and the partial atomic charges. These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to provide a good balance between accuracy and computational cost. The resulting electronic structure information helps in understanding the molecule's polarity, its potential for intermolecular interactions, and the nature of its sulfur and oxygen-containing functional groups. While specific DFT studies on 1,4-Bis(2-hydroxyethylthio)butane are not widely published, the methodology is well-established. For instance, DFT has been used to study the tautomerization mechanism of the related compound 1,4-bis(methane sulfonyloxy)butane, demonstrating the utility of this approach in understanding the reactivity of such molecules jmchemsci.com.

The flexibility of the butane (B89635) and hydroxyethylthio chains in 1,4-Bis(2-hydroxyethylthio)butane allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

The central butane core of the molecule is expected to exhibit conformations similar to those of n-butane, namely anti and gauche forms. The anti conformation, where the two thioether groups are at a 180° dihedral angle, is generally the most stable due to minimized steric hindrance libretexts.orgkhanacademy.org. Gauche conformations, with a dihedral angle of approximately 60°, are slightly higher in energy libretexts.orgkhanacademy.org. The rotation around the C-S and C-C bonds of the 2-hydroxyethylthio side chains adds further complexity to the conformational landscape. The orientation of the terminal hydroxyl groups can lead to the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations.

Computational methods, such as DFT or molecular mechanics, can be used to perform a systematic search of the potential energy surface of 1,4-Bis(2-hydroxyethylthio)butane to locate the various energy minima. For a related compound, S,S'-Butane-1,4-diyl bis-(benzene-carbo-thio-ate), the conformation in the solid state was found to be a gauche(+)-trans-trans-trans-gauche(-) arrangement in the S-CH2-CH2-CH2-CH2-S sequence nih.gov. A similar extended conformation is likely to be a low-energy state for 1,4-Bis(2-hydroxyethylthio)butane in non-polar environments.

A hypothetical conformational energy profile for the central C-C bond of the butane backbone in 1,4-Bis(2-hydroxyethylthio)butane is presented below, illustrating the relative energies of the key conformations.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Syn-periplanar (eclipsed) | Highest |

| 60 | Gauche (staggered) | ~0.9 |

| 120 | Eclipsed | High |

| 180 | Anti (staggered) | 0 (most stable) |

Note: The relative energy values are illustrative and based on the conformational analysis of n-butane.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity mdpi.com.

For 1,4-Bis(2-hydroxyethylthio)butane, a HOMO/LUMO analysis performed using DFT would likely show that the HOMO is localized on the sulfur atoms due to the presence of lone pairs of electrons, making these sites nucleophilic. The LUMO, on the other hand, would likely be distributed along the carbon backbone and potentially involve antibonding orbitals associated with the C-S and C-O bonds.

The HOMO-LUMO energy gap can be used to calculate various reactivity descriptors, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the electrophilic character of a molecule. |

Note: These formulas provide approximations of the reactivity descriptors based on the energies of the frontier molecular orbitals.

A smaller HOMO-LUMO gap would suggest that 1,4-Bis(2-hydroxyethylthio)butane is more likely to be reactive nih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a detailed picture of the dynamic behavior of 1,4-Bis(2-hydroxyethylthio)butane, including its interactions with solvents and its potential to form aggregates.

MD simulations can also be used to study the interaction of 1,4-Bis(2-hydroxyethylthio)butane with surfaces. This is relevant for applications where the molecule might be part of a coating or adsorbed onto a material. The simulations could reveal the preferred orientation of the molecule on the surface and the nature of the interactions (e.g., van der Waals, hydrogen bonding). Previous MD simulations on ester derivatives of the related 1,2-bis(2-hydroxyethylthio)-4-methylbenzene have shown that the flexibility of the side chains can disrupt efficient intermolecular packing acs.org. A similar effect could be expected for 1,4-Bis(2-hydroxyethylthio)butane.

The presence of both hydrophobic (the butane backbone) and hydrophilic (the hydroxyl groups) parts in 1,4-Bis(2-hydroxyethylthio)butane suggests that it may have the potential to self-assemble in certain environments, particularly in aqueous solutions. MD simulations are a powerful tool for investigating such self-assembly processes.

By simulating a system containing multiple molecules of 1,4-Bis(2-hydroxyethylthio)butane in a solvent, it is possible to observe how they interact and whether they form organized structures such as micelles or bilayers. The simulations can provide insights into the driving forces for self-assembly, such as hydrophobic interactions and hydrogen bonding. For a related compound, 1,4-Bis(thiophen-2-yl)butane-1,4-dione, weak bonding interactions have been shown to govern the process of molecular recognition and self-assembly nih.gov. The interplay of intermolecular forces would be crucial in determining the structure and stability of any self-assembled aggregates of 1,4-Bis(2-hydroxyethylthio)butane.

Intermolecular Interactions and Packing Arrangements

Detailed theoretical studies on the intermolecular interactions and crystal packing of 1,4-Bis(2-hydroxyethylthio)butane have not been identified in the reviewed literature. However, a computational analysis of this molecule would be expected to focus on several key types of non-covalent interactions that govern its solid-state architecture. The presence of hydroxyl (-OH) groups indicates that hydrogen bonding would be a dominant intermolecular force, with the hydroxyl groups acting as both hydrogen bond donors and acceptors. These interactions would likely play a crucial role in the formation of extended networks in the crystal lattice.

Spectroscopic Property Predictions

While experimental spectroscopic data for 1,4-Bis(2-hydroxyethylthio)butane may exist, specific computational predictions of its NMR and vibrational spectra are not available in the public domain. The following sections describe the standard computational approaches used for such predictions.

Computational Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for 1,4-Bis(2-hydroxyethylthio)butane would typically be performed using quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for this purpose. The process would involve first optimizing the molecular geometry of the compound at a suitable level of theory and basis set. Subsequently, the magnetic shielding tensors for each nucleus would be calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For a flexible molecule like 1,4-Bis(2-hydroxyethylthio)butane, a conformational search would be necessary to identify the various low-energy conformers. The predicted NMR chemical shifts for each conformer would then be averaged, weighted by their Boltzmann populations, to obtain a final predicted spectrum that can be compared with experimental data. The accuracy of the predicted shifts is dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| HO-CH₂ - | Data not available | Data not available |

| -CH₂ -S- | Data not available | Data not available |

| -S-CH₂ -CH₂- | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no specific predicted data could be located.

Simulated Vibrational Spectra for Comparison with Experimental Data

The simulation of the infrared (IR) and Raman spectra of 1,4-Bis(2-hydroxyethylthio)butane would also be carried out using computational methods, primarily DFT. Following the optimization of the molecular geometry, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and Raman activities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the computational method. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental spectra. The simulated spectra can then be used to aid in the assignment of the vibrational modes observed in the experimental IR and Raman spectra. Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl groups, C-H stretching of the alkyl chains, and C-S stretching of the thioether linkages.

Table 2: Expected Vibrational Modes and Frequency Regions

| Vibrational Mode | Expected Frequency Region (cm⁻¹) |

|---|---|

| O-H stretch | 3200-3600 |

| C-H stretch (alkyl) | 2850-3000 |

| C-O stretch | 1000-1200 |

Note: This table represents general frequency regions for the expected functional groups, not specific simulated data for the title compound.

Future Research Directions and Emerging Areas for 1,4 Bis 2 Hydroxyethylthio Butane Research

Development of Novel Synthetic Pathways

Future research into the synthesis of 1,4-Bis(2-hydroxyethylthio)butane is poised to move beyond traditional methods, focusing on greener, more efficient, and highly selective strategies.

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a key area of future investigation. This includes exploring the use of renewable starting materials and solvent-free reaction conditions. For instance, research could focus on bio-based routes to obtain the 1,4-butanedithiol (B72698) precursor, potentially from fermentation processes. Additionally, the use of water as a solvent or catalyst-free Michael additions under microwave or ultrasonic irradiation could significantly reduce the environmental footprint of the synthesis.

Catalytic Innovations: The exploration of novel catalytic systems presents a significant opportunity to enhance the efficiency and selectivity of the synthesis. This could involve the design of highly active and recyclable catalysts for the key C-S bond-forming reactions. Research into transition-metal-catalyzed thiol-ene reactions or the use of organocatalysts could lead to milder reaction conditions and improved yields.

Flow Chemistry and Process Intensification: The implementation of continuous flow chemistry for the synthesis of 1,4-Bis(2-hydroxyethylthio)butane offers the potential for improved process control, enhanced safety, and scalability. Future studies could focus on developing optimized flow reactors and integrating in-line purification and analysis for a more streamlined and efficient manufacturing process.

Exploration of Advanced Ligand Architectures and Metal Complex Reactivity

The presence of both soft sulfur donors and hard oxygen donors in 1,4-Bis(2-hydroxyethylthio)butane makes it a compelling ligand for the construction of novel metal complexes with diverse applications.

Multidentate and Macrocyclic Ligand Design: A significant avenue for future research lies in using 1,4-Bis(2-hydroxyethylthio)butane as a building block for more complex ligand architectures. By reacting the terminal hydroxyl groups, it is possible to create multidentate ligands capable of forming stable complexes with a wide range of metal ions. The synthesis of macrocyclic ligands incorporating this thioether diol unit could lead to complexes with unique host-guest chemistry and catalytic properties. The reactivity of transition metal thioether complexes is an extensive field of study. researchgate.net

Coordination Chemistry and Catalysis: A systematic investigation of the coordination behavior of 1,4-Bis(2-hydroxyethylthio)butane with various transition metals is warranted. Future studies could explore the synthesis, characterization, and catalytic activity of its complexes in reactions such as C-C coupling, oxidation, and hydrogenation. The interplay between the sulfur and oxygen donor atoms can be expected to influence the electronic and steric properties of the metal center, potentially leading to novel catalytic activities. The coordination chemistry of transition metals with functionally substituted ligands is a rich area for exploration. researchgate.net

Supramolecular Assemblies: The self-assembly of metal complexes derived from 1,4-Bis(2-hydroxyethylthio)butane and its derivatives into higher-order structures is a promising research direction. This could lead to the formation of metallopolymers, coordination cages, and metal-organic frameworks (MOFs) with interesting photophysical, magnetic, or porous properties.

Integration into Next-Generation Functional Materials

The unique combination of a flexible spacer and functional end groups in 1,4-Bis(2-hydroxyethylthio)butane makes it an attractive component for the design of advanced functional materials.

Stimuli-Responsive Polymers and Hydrogels: A major emerging area is the incorporation of 1,4-Bis(2-hydroxyethylthio)butane into stimuli-responsive polymers. The thioether linkages can be oxidized to sulfoxides and sulfones, leading to a change in polarity and solubility. This redox-responsiveness could be harnessed to create "smart" materials that undergo reversible changes in their properties in response to oxidative or reductive stimuli. nih.gov Such materials could find applications in drug delivery, sensing, and self-healing coatings. Thiol-disulfide exchange is another mechanism that can be exploited to create dynamic and responsive materials. mdpi.com

Self-Assembled Monolayers (SAMs) for Surface Engineering: The ability of the thioether groups to bind to gold and other noble metal surfaces makes 1,4-Bis(2-hydroxyethylthio)butane a candidate for the formation of self-assembled monolayers (SAMs). nih.govrsc.org Future research could explore the formation and properties of SAMs of this compound and its derivatives on various substrates. The terminal hydroxyl groups provide a handle for further functionalization, allowing for the creation of surfaces with tailored properties for applications in biosensors, molecular electronics, and corrosion protection. The study of self-assembled monolayers of thiols and dithiols on gold continues to present new challenges and opportunities. researchgate.net

High-Performance Polymers and Coatings: The incorporation of 1,4-Bis(2-hydroxyethylthio)butane into polymer backbones can enhance their thermal stability, refractive index, and mechanical properties. Future work could focus on the synthesis and characterization of polyesters, polyurethanes, and epoxy resins containing this compound for applications in high-performance coatings, adhesives, and optical materials.

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

As the applications of 1,4-Bis(2-hydroxyethylthio)butane expand, the need for more sensitive and specific analytical methods for its detection and quantification will become increasingly important.

Hyphenated Chromatographic Techniques: The development of advanced hyphenated techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), will be crucial for the trace analysis of 1,4-Bis(2-hydroxyethylthio)butane and its degradation products in complex matrices. nih.govprinceton.edu Future research could focus on optimizing separation conditions and developing novel ionization and fragmentation strategies to improve sensitivity and structural elucidation. The coupling of separation techniques with online spectroscopic detection has revolutionized the analysis of biomaterials and natural products. nih.govmdpi.com

Advanced Spectroscopic Methods: Surface-enhanced Raman spectroscopy (SERS) offers a powerful tool for studying the adsorption and reaction of 1,4-Bis(2-hydroxyethylthio)butane on metal surfaces with high sensitivity. Future investigations could utilize SERS to probe the orientation and conformation of this molecule in self-assembled monolayers and to monitor its interactions with other molecules in real-time. researchgate.netaps.org

Sensor Development: A forward-looking research direction is the development of selective sensors for the in-situ detection of 1,4-Bis(2-hydroxyethylthio)butane. This could involve the design of molecularly imprinted polymers or the use of its metal complexes as recognition elements in electrochemical or optical sensors.

Advanced Computational Modeling of Complex Systems Involving the Compound

Computational modeling provides a powerful lens through which to understand and predict the behavior of 1,4-Bis(2-hydroxyethylthio)butane at the molecular level, guiding experimental design and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 1,4-Bis(2-hydroxyethylthio)butane and its metal complexes. nih.gov Future computational work could focus on modeling reaction mechanisms for its synthesis, predicting the stability and properties of its coordination compounds, and understanding the nature of its interaction with surfaces. DFT studies are instrumental in exploring metal ion-ligand binding and the rational design of chelating agents. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of systems containing 1,4-Bis(2-hydroxyethylthio)butane, such as its self-assembly into monolayers on surfaces or its conformation in polymer chains. inrim.it These simulations can provide a detailed picture of the structure and dynamics of these systems at the atomistic level, complementing experimental studies.

Q & A

Q. What methodologies assess the thermal stability of 1,4-Bis(2-hydroxyethylthio)butane in polymer composites?

- Methodological Answer : Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Compare stability with non-thioether crosslinkers to evaluate oxidative resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.